

## **XtalFluor-E physical properties and structure**

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## **XtalFluor-E: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physical properties, structure, and applications of **XtalFluor-E**, a versatile and widely used deoxofluorinating agent in organic synthesis. The information is curated for professionals in the fields of chemical research and drug development.

## **Core Physical and Chemical Properties**

**XtalFluor-E**, chemically known as diethylaminodifluorosulfinium tetrafluoroborate, is a white crystalline solid.[1][2] It is recognized for its enhanced thermal stability and ease of handling compared to traditional fluorinating reagents like DAST (diethylaminosulfur trifluoride).[3][4] It is soluble in organic solvents but insoluble in water.[1]

The physical and chemical properties of **XtalFluor-E** are summarized in the table below for easy reference and comparison.



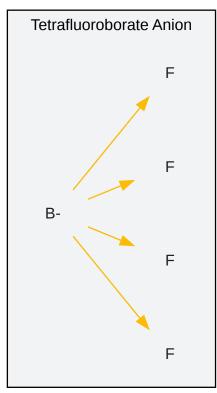
| Property                  | Value   | References             |  |
|---------------------------|---|------------------------|--|
| IUPAC Name                | diethylamino(difluoro)sulfanium<br>;tetrafluoroborate   | [5][6]                 |  |
| Synonyms                  | (Diethylamino)difluorosulfoniu<br>m tetrafluoroborate, DAST<br>difluorosulfinium salt, N,N-<br>Diethyl-S,S-<br>difluorosulfiliminium<br>tetrafluoroborate | [1][7]                 |  |
| CAS Number                | 63517-29-3  | [1][2][8][9]           |  |
| Molecular Formula         | C4H10BF6NS  | [1][8][9]              |  |
| Molecular Weight          | 229.00 g/mol  | [5][6][9][10]          |  |
| Appearance                | Off-white to white crystalline solid  | [1][2]                 |  |
| Melting Point             | 84-87 °C  | [2][9][10][11][12][13] |  |
| Decomposition Temperature | 205 °C  | [4][11]                |  |
| Solubility                | Soluble in organic solvents, insoluble in water   | [1]                    |  |
| Storage Temperature       | 2-8°C or -20°C  | [1][2][10][12][14]     |  |

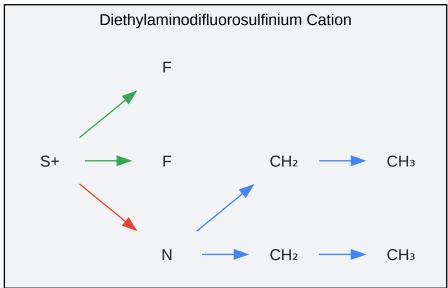
## **Chemical Structure**

**XtalFluor-E** is an ionic compound consisting of a diethylaminodifluorosulfinium cation and a tetrafluoroborate anion.



#### Chemical Structure of XtalFluor-E





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Caption: Structure of **XtalFluor-E**.



## **Experimental Protocols**

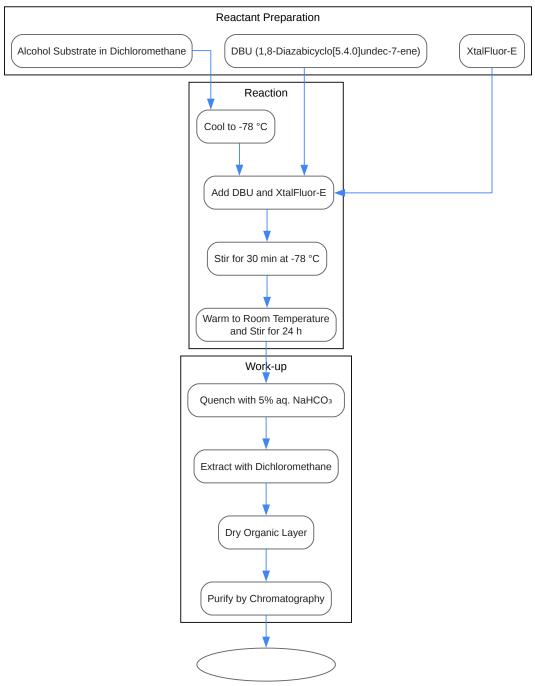
**XtalFluor-E** is primarily used as a deoxofluorinating agent for alcohols, aldehydes, and ketones.[3] It is also employed in the synthesis of amides from carboxylic acids and amines. [15] Below are representative experimental protocols for its key applications.

### **General Procedure for Deoxofluorination of Alcohols**

This protocol outlines the conversion of an alcohol to its corresponding alkyl fluoride.



#### Deoxofluorination of Alcohols Workflow



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Caption: General workflow for alcohol deoxofluorination.



#### Detailed Methodology:

A representative procedure for the deoxofluorination of an alcohol, such as (R)-N-Cbz-3-hydroxypyrrolidine, is as follows:

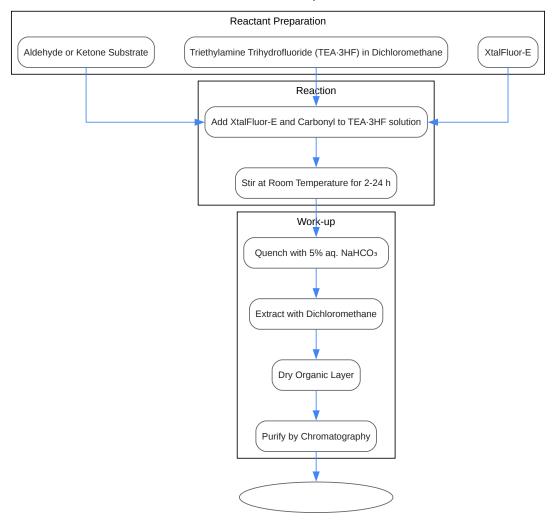
- Dissolve the alcohol substrate (1.0 mmol) in dichloromethane (3.0 mL).[4][16]
- Cool the solution to -78 °C.[4][16]
- Successively add DBU (1.5 mmol) and XtalFluor-E (1.5 mmol) to the cooled solution.[4][16]
- Stir the reaction mixture under a nitrogen atmosphere for 30 minutes at -78 °C.[4][16]
- Allow the mixture to warm to room temperature and continue stirring for 24 hours.[4][16]
- Quench the reaction by adding a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[4][16]
- Extract the resulting mixture twice with dichloromethane.[4][16]
- Combine the organic layers, dry over a suitable drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired alkyl fluoride.

# General Procedure for Deoxofluorination of Aldehydes and Ketones

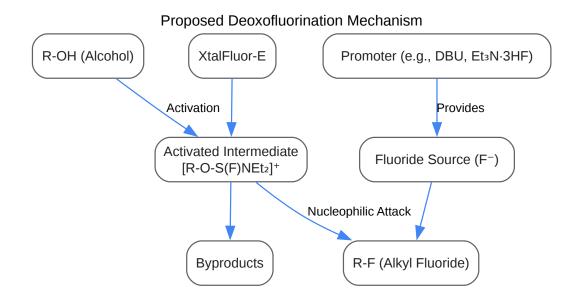
This protocol describes the conversion of a carbonyl compound to a geminal difluoride.



#### Deoxofluorination of Carbonyls Workflow







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